Faropenem(1-) -

Faropenem(1-)

Catalog Number: EVT-1593623
CAS Number:
Molecular Formula: C12H14NO5S-
Molecular Weight: 284.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Faropenem(1-) is a member of penems and a member of oxolanes.
Overview

Faropenem is a synthetic antibiotic belonging to the penem class, which is structurally distinct from traditional penicillins and cephalosporins. It is characterized by a sulfur atom at the C-1 position of the β-lactam ring, differentiating it from carbapenems that contain a carbon atom at this position. Faropenem exhibits broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria, making it a valuable agent in treating infections caused by resistant organisms.

Source and Classification

Faropenem was developed as an oral alternative to parenteral antibiotics, particularly for treating infections caused by Enterobacterales. It is classified under the category of β-lactam antibiotics, specifically as a penem. This classification is significant because it highlights its mechanism of action, which involves inhibiting bacterial cell wall synthesis.

Synthesis Analysis

Methods and Technical Details

The synthesis of Faropenem has been the subject of various patented methods that aim to optimize yield and reduce costs. Notable synthesis methods include:

  1. Multi-step Synthesis: Traditional methods often involve multiple steps for deprotecting hydroxy and carboxyl groups. For example, one method requires two deprotection steps with reagents like palladium, which increases costs and potential toxicity due to heavy metal residues .
  2. One-step Synthesis: A more efficient method involves a one-step process using triethyl phosphite and palladium acetate as catalysts. This approach reduces the number of reagents required and minimizes heavy metal contamination risks while achieving yields around 77-79% .
  3. Use of Reaction By-products: Another innovative method utilizes reaction by-products to synthesize Faropenem, enhancing cost-effectiveness and sustainability in production .
Molecular Structure Analysis

Structure and Data

Faropenem's molecular structure can be described as follows:

  • Molecular Formula: C13_{13}H15_{15}N2_{2}O4_{4}S
  • Molecular Weight: Approximately 271.33 g/mol
  • Structural Features: The compound features a β-lactam ring fused with a five-membered ring containing sulfur, contributing to its stability and antibacterial properties.

The structural representation emphasizes the unique C-S bond, which influences its pharmacological properties compared to traditional penicillins.

Chemical Reactions Analysis

Reactions and Technical Details

Faropenem undergoes several key reactions during its synthesis:

  1. Acylation Reaction: The initial step involves acylation of an intermediate compound with tert-butoxy oxalyl chloride using an alkali catalyst, leading to the formation of an acylated intermediate .
  2. Cyclization: The acylated intermediate is then cyclized under triethyl phosphite's influence, resulting in a penem structure that retains the essential β-lactam ring necessary for antibacterial activity .
  3. Deprotection: The final step involves simultaneous removal of protecting groups under trifluoroacetic acid conditions, yielding Faropenem with high purity (HPLC > 99%) and minimal heavy metal content .
Mechanism of Action

Process and Data

Faropenem exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are crucial for cross-linking peptidoglycan layers in bacterial cell walls. This binding disrupts cell wall integrity, leading to cell lysis and death. The absence of a protonatable side chain at C-2 enhances its stability against β-lactamases produced by resistant bacteria, allowing it to remain effective in challenging clinical scenarios .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Faropenem possesses several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents like dichloromethane; limited solubility in water.
  • Stability: Stable in acidic conditions but sensitive to alkaline hydrolysis.
  • Bioavailability: Well absorbed when administered orally, making it suitable for outpatient treatment regimens.

These properties contribute to its effectiveness as an oral antibiotic with broad-spectrum activity against resistant pathogens.

Applications

Scientific Uses

Faropenem is primarily used in clinical settings for treating infections caused by multidrug-resistant bacteria. Its applications include:

  • Treatment of respiratory tract infections.
  • Management of complicated urinary tract infections.
  • Potential use against skin and soft tissue infections caused by resistant strains.

Research continues into its efficacy against emerging resistant pathogens, emphasizing its role in modern antibiotic therapy .

Synthesis and Structural Optimization of Faropenem Analogs

Synthetic Pathways for Penem-Class β-Lactam Derivatives

The synthesis of faropenem and its analogs relies on sophisticated multi-step organic transformations that construct the penem core while controlling stereochemistry. A representative industrial synthesis begins with L-threonine as a chiral pool starting material, leveraging its natural (2S,3R) configuration to establish faropenem's critical 5R,6S stereochemistry [1] [5]. The key steps involve:

  • Ring Closure via Trithiocarbonate Intermediate: A trithiocarbonate-mediated cyclization forms the β-lactam-thiazoline fused system under carefully controlled conditions to prevent racemization [5].
  • Stereoselective Introduction of Tetrahydrofuran Side Chain: The (R)-tetrahydrofuran-2-yl substituent at C2 is installed through a Wittig reaction or nucleophilic displacement, requiring anhydrous conditions and inert atmosphere to preserve β-lactam integrity [1].
  • Deprotection and Salt Formation: Final acidic deprotection of the carboxylate group yields faropenem acid, which is converted to the sodium salt (faropenem sodium) using sodium 2-ethylhexanoate in tetrahydrofuran (THF)/toluene mixtures [1].

Table 1: Key Reaction Parameters in Faropenem Synthesis

Synthetic StepReagents/ConditionsCritical ParametersYield Range
β-Lactam formationTrithiocarbonate, ZnCl₂, N₂ atmosphereTemperature (-20°C to 0°C), anhydrous solvents60-75%
THF side-chain coupling(R)-Tetrahydrofuran carbonyl chloride, Et₃NReaction time (4-6 hrs), stoichiometric control70-85%
Carboxylate deprotectionTrifluoroacetic acid, CH₂Cl₂Acid concentration (20-30%), temperature (0-5°C)85-95%
Salt formationSodium 2-ethylhexanoate, THF/TolueneStoichiometry (1:1 molar ratio), crystallization control90-98%

Process optimization focuses on minimizing β-lactam ring degradation through precise temperature control, heavy metal chelation (using EDTA or analogous agents), and nitrogen blanket protection throughout synthesis [1] [5]. Alternative routes employ palladium-catalyzed deallylation for carboxylate liberation, though this requires stringent control of residual metal contaminants [5].

Role of Tetrahydrofuran Substituents in Chemical Stability and Bioavailability

The (R)-tetrahydrofuran-2-yl group at C2 is a structural cornerstone governing faropenem's stability and pharmacokinetics. This chiral substituent confers three key advantages:

  • β-Lactamase Stability: The oxygen atom engages in intramolecular hydrogen bonding with the β-lactam nitrogen, reducing ring strain and sterically shielding the carbonyl carbon from nucleophilic attack by serine β-lactamases (classes A, C, D) [8] [6]. This bonding creates a conformational lock that enhances stability against TEM, SHV, and CTX-M-type extended-spectrum β-lactamases (ESBLs) compared to simpler alkyl-substituted penems [3] [6].

  • Metabolic Resistance: Unlike natural carbapenems, faropenem resists hydrolysis by renal dehydropeptidase-I (DHP-I) due to the tetrahydrofuran group's steric and electronic effects, eliminating the need for co-administered DHP inhibitors like cilastatin [8] [2]. Molecular modeling confirms the THF oxygen occupies the DHP-I active site in an orientation that disfavors catalysis [8].

  • Oral Bioavailability Enhancement: The hydrophobic tetrahydrofuran moiety improves intestinal permeability by increasing log P by approximately 0.5 units compared to unsubstituted penems. This facilitates passive diffusion through enterocytes, contributing to faropenem's oral bioavailability of 20-30% in its active form [8] [6].

Table 2: Impact of C2 Substituents on Penem Properties

C2 Substituentβ-Lactamase Stability (Class A)DHP-I SusceptibilityRelative Oral Bioavailability
(R)-Tetrahydrofuran-2-yl (Faropenem)High (MIC shift ≤ 2-fold)Resistant20-30%
PhenylModerate (MIC shift 4-8 fold)Susceptible<5%
MethylthioLow (MIC shift >16-fold)Susceptible10-15%
HydrogenVery low (Rapid hydrolysis)SusceptibleNot measurable

Conformational analyses reveal that the tetrahydrofuran ring adopts a pseudo-axial orientation, positioning its oxygen proximal to the β-lactam nitrogen (distance: 2.8-3.2 Å), facilitating stabilizing non-covalent interactions absent in carbapenems or other penem analogs [8] [2].

Prodrug Development: Faropenem Medoxomil and Pharmacokinetic Enhancements

To overcome faropenem's limited oral absorption, the medoxomil ester prodrug was engineered for enhanced lipophilicity and systemic hydrolysis:

  • Esterification Strategy: The C3 carboxylate is converted to a medoxomil ester (faropenem medoxomil), increasing log P from -1.2 to 0.8. This modification significantly enhances intestinal absorption through passive transcellular transport [2] [6].
  • Enzymatic Reactivation: Esterases in intestinal mucosa and plasma rapidly hydrolyze the medoxomil ester, achieving conversion rates >90% within 30 minutes of absorption. The medoxomil moiety was selected for its optimal hydrolysis kinetics compared to pivaloyloxymethyl or acetoxymethyl esters [2].
  • Pharmacokinetic Optimization: Prodrug conversion elevates peak plasma concentrations (Cₘₐₓ) by 3.5-fold and absolute bioavailability to 70-80% while maintaining the active moiety's plasma half-life (≈1 hour) [2] [6].

The prodrug strategy shifts faropenem from a predominantly parenteral agent to an oral therapeutic, particularly valuable for outpatient respiratory and urinary tract infections where extended IV administration is impractical [2] [3].

Comparative Analysis of Penem vs. Carbapenem Backbone Modifications

Faropenem's penem backbone exhibits distinct chemical and biological properties compared to carbapenems due to three structural divergences:

  • Core Structure: Penems feature a sulfur atom at position 1 (C–S bond length: 1.81 Å) versus carbon in carbapenems (C–C bond: 1.54 Å). This longer bond length and smaller C–S–C bond angle (≈99°) reduce ring strain, diminishing β-lactam ring reactivity while retaining antibacterial potency [3] [8].

  • C6 Stereochemistry: Penems maintain 6S hydroxyethyl stereochemistry, whereas carbapenems exhibit 6R configuration. This inversion optimizes PBP binding affinity in penems while reducing susceptibility to metallo-β-lactamases (MBLs), which hydrolyze faropenem 5-fold slower than imipenem [3] [9].

  • C2/C3 Functionalization: Penem C3 carboxylates are essential for PBP affinity, while carbapenems tolerate diverse C2 side chains. The tetrahydrofuran group at penem C2 provides steric hindrance against OXA-48 carbapenemases, with faropenem showing MIC₉₀ values 4-fold lower than ertapenem against Enterobacterales [3] [4].

Table 3: Resistance Profile Comparison of Penems vs. Carbapenems

Resistance MechanismFaropenem (Penem)Meropenem (Carbapenem)Structural Basis
Class A β-lactamases (KPC)Stable (MIC ≤2 μg/mL)Hydrolyzed (MIC ≥8 μg/mL)THF shielding of β-lactam carbonyl
Class B metallo-β-lactamases (NDM)Moderately hydrolyzed (MIC 8-32 μg/mL)Rapidly hydrolyzed (MIC >32 μg/mL)Reduced zinc coordination efficiency
Porin mutations (OmpK36)Minimal MIC shift (≤2-fold)8-16 fold MIC increaseSmaller molecular dimensions (MW 320 vs. 383)
Efflux pumps (MexAB-OprM)Substrate (MIC 4-fold ↓ with CCCP)Substrate (MIC 8-fold ↓ with CCCP)Differential binding to efflux channels

Surveillance data indicates faropenem use correlates with lower carbapenem cross-resistance rates (≈15%) compared to other β-lactams (up to 38%), attributed to its reduced induction of ampC β-lactamase expression and lack of co-selection for carbapenemase genes [3] [4]. However, concerningly, prolonged faropenem exposure can select for K. pneumoniae with OmpK35/36 porin loss combined with CTX-M ESBLs, leading to meropenem MIC increases (2 to >8 μg/mL) via reduced influx [3] [7].

Molecular modeling confirms faropenem's compact structure (molecular volume: 285 ų vs. 315 ų for meropenem) facilitates retention of activity against porin-deficient strains. This structural economy, combined with its β-lactamase stability, positions faropenem as a strategically distinct β-lactam with unique utility in settings with high carbapenem resistance prevalence [3] [8] [10].

Properties

Product Name

Faropenem(1-)

IUPAC Name

(5R)-6-(1-hydroxyethyl)-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

Molecular Formula

C12H14NO5S-

Molecular Weight

284.31 g/mol

InChI

InChI=1S/C12H15NO5S/c1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6/h5-7,11,14H,2-4H2,1H3,(H,16,17)/p-1/t5?,6-,7?,11-/m1/s1

InChI Key

HGGAKXAHAYOLDJ-YZJVMBJSSA-M

Canonical SMILES

CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)[O-])O

Isomeric SMILES

CC(C1[C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)[O-])O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.